N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Potential
A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, were synthesized to evaluate their anti-diabetic potentials. The compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes. IC50 values for two compounds were notably moderate compared to acarbose, a standard anti-diabetic drug, indicating these compounds could be considered for further therapeutic development in diabetes management (Abbasi et al., 2023).
Antimalarial and COVID-19 Applications
A study focused on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including those with a 2,3-dihydro-1,4-benzodioxin-6-yl motif, for their potential antimalarial and COVID-19 inhibitory activities. These compounds were tested in vitro for antimalarial activity and characterized for ADMET properties. One particular sulfonamide demonstrated excellent antimalarial activity, indicating the potential utility of these derivatives in treating malaria and possibly COVID-19 due to their molecular properties and inhibitory effects on relevant biological targets (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
O- and N-Substituted derivatives of planetol, including those with a 2,3-dihydro-1,4-benzodioxin-6-yl motif, were synthesized and evaluated for their enzyme inhibitory and antibacterial activities. These molecules were found to be effective cholinesterase inhibitors, offering potential therapeutic benefits for conditions such as Alzheimer's disease. Computational docking against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) supported the experimental data, highlighting the compounds' significant interactions with these enzymes. This suggests a promising avenue for the development of new treatments for neurodegenerative diseases (Irshad et al., 2014).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-16-5-2-14(3-6-16)17-7-9-21(24-23-17)29-13-20(25)22-15-4-8-18-19(12-15)28-11-10-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGHWHZQYWNBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.